

Technical Guide: 2-Methylpiperazine-d7 for Bioanalytical Applications

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Compound of Interest

Compound Name: 2-Methylpiperazine-d7

Cat. No.: B12399096

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Introduction

This technical guide provides an in-depth overview of **2-Methylpiperazine-d7**, a deuterated analog of 2-methylpiperazine. Due to its isotopic labeling, this compound is an invaluable tool in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for pharmacokinetic and drug metabolism studies. Its primary application is as an internal standard for the precise and accurate quantification of therapeutic drugs containing a 2-methylpiperazine moiety. This guide will detail its chemical properties, its application in a validated bioanalytical method, and the corresponding experimental protocols.

Core Compound Data

The key physicochemical properties of **2-Methylpiperazine-d7** are summarized in the table below, providing a quick reference for researchers.

Property	Value
CAS Number	1219802-98-8[1][2]
Molecular Formula	C ₅ H ₅ D ₇ N ₂
Molecular Weight	107.21 g/mol [3]
Appearance	Typically a solid
Deuterium Incorporation	≥98%

Application in Bioanalytical Methods: Quantification of Vortioxetine

A prime example of **2-Methylpiperazine-d7**'s application is in the quantitative analysis of vortioxetine, a multimodal antidepressant.[4][5] Vortioxetine's structure includes a piperazine ring, making the deuterated 2-methylpiperazine a suitable internal standard to correct for variability during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Analysis of Vortioxetine

The following protocol outlines a validated method for the determination of vortioxetine in plasma samples using **2-Methylpiperazine-d7** as an internal standard. This method is crucial for pharmacokinetic studies, enabling reliable measurement of drug concentrations in biological matrices.

1. Sample Preparation: Protein Precipitation

- To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile containing **2-Methylpiperazine-d7** (the internal standard).
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge the sample at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

Parameter	Specification
LC System	UPLC (Ultra-Performance Liquid Chromatography)
Column	C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient Elution	A time-programmed gradient is employed to ensure optimal separation of the analyte and internal standard from matrix components.
Injection Volume	5 µL
Column Temperature	40°C

3. Mass Spectrometric Conditions

Parameter	Specification
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Vortioxetine)	Precursor Ion (m/z) → Product Ion (m/z)
MRM Transition (2-Methylpiperazine-d7)	Precursor Ion (m/z) → Product Ion (m/z)
Ion Source Temperature	500°C
Collision Gas	Argon

Method Validation Data

The following table summarizes the typical validation parameters for a bioanalytical method using **2-Methylpiperazine-d7** as an internal standard for the quantification of a piperazine-containing drug.

Parameter	Result
Linearity Range	0.5 - 100 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard

Workflow and Pathway Diagrams

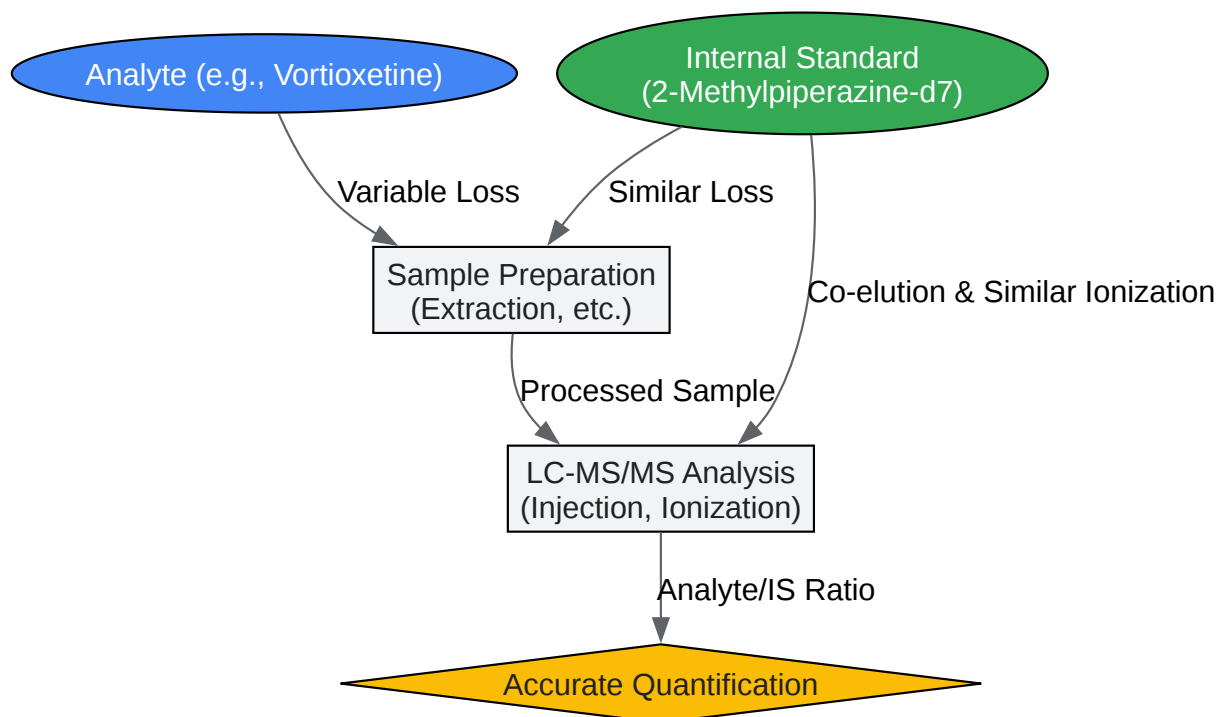
To visually represent the logical flow of using **2-Methylpiperazine-d7** in a bioanalytical workflow, the following diagrams are provided.



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Bioanalytical Workflow for Drug Quantification.

The diagram above illustrates the sequential steps from plasma sample preparation, including the crucial addition of the internal standard, through to LC-MS/MS analysis and final data processing for accurate quantification.



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Role of Internal Standard in Bioanalysis.

This diagram explains the logical relationship and the principle behind using a deuterated internal standard. **2-Methylpiperazine-d7** mimics the behavior of the analyte during sample preparation and analysis, allowing for the correction of any experimental variations and ensuring the final calculated concentration is accurate and reliable.

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